molecular formula C15H19N5O2S B2921066 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235671-44-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2921066
CAS RN: 1235671-44-9
M. Wt: 333.41
InChI Key: GWKZIQBHPHHCTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

I have conducted a search and found several scientific research applications related to compounds with pyridine and pyrimidine scaffolds. Below are six unique applications, each with a detailed section:

Anticancer Agents

Pyridine and pyrimidine derivatives have been studied for their potential as anticancer agents. For example, tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .

Kinase Inhibition

Compounds with a pyrimidine scaffold have been explored for their ability to inhibit kinase activity, which is crucial in regulating various cellular processes. Inhibition of PKB kinase activity is one such application .

Cell Death Induction

Novel thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines, leading to cell death by apoptosis through the inhibition of CDK enzyme .

Synthesis of N-(pyridin-2-yl)amides

The chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported, showcasing the versatility of pyridine derivatives in chemical synthesis .

Anti-fibrotic Activities

Pyrimidine derivatives have been synthesized with better anti-fibrotic activities than some existing drugs, indicating their potential use in treating fibrotic diseases .

Tyrosine Kinase Inhibition

Pyrimidinyl-amino phenyl derivatives have been used to inhibit the activity of tyrosine kinases, which are important targets in leukemia therapy .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-23(22,14-3-1-6-16-12-14)19-11-13-4-9-20(10-5-13)15-17-7-2-8-18-15/h1-3,6-8,12-13,19H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKZIQBHPHHCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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